Z-Ser-thr-ome
Overview
Description
Z-Ser-thr-ome is a derivative of threonine . It has a molecular formula of C16H22N2O7 and a molecular weight of 354.36 .
Synthesis Analysis
The transgalactosylations of serine/threonine derivatives were investigated using β-galactosidase from Escherichia coli as a biocatalyst . The acceptor specificity of E. coli β-galactosidase was investigated using serine and threonine derivatives as acceptors .Molecular Structure Analysis
Z-Ser-thr-ome has a molecular formula of C16H22N2O7 . It has an average mass of 267.278 Da and a monoisotopic mass of 267.110687 Da .Physical And Chemical Properties Analysis
Z-Ser-thr-ome has a density of 1.2±0.1 g/cm3, a boiling point of 444.7±45.0 °C at 760 mmHg, and a flash point of 222.7±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .Scientific Research Applications
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Z-Ala-Ser-Thr-Asp (OMe)-fluoromethyl ketone
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DOTA-Phe-D-Trp-Lys-Thr-OMe
- Scientific Field : Biomedicine
- Application Summary : This tetrapeptide is considered to represent an epitope for the biomedically relevant hormone somatostatin .
- Methods of Application : The target molecule was successfully crystalized, solved and refined as a conjugate of the tetrapeptide moiety bearing a protective group DOTA at the N-terminus and methylated at the O-terminus .
- Results or Outcomes : The combination of a hormone active site and a powerful chelator make the substance a highly prospective targeted drug delivery system, especially for peptide receptor radionuclide therapy (PRRT) applications .
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Z-Thr-OMe
- Scientific Field : Chemistry
- Application Summary : Z-Thr-OMe is a compound with the molecular formula C13H17NO5 . It is used in various chemical reactions and studies .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
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Z-Ser-Thr-OMe
- Scientific Field : Biochemistry
- Application Summary : Z-Ser-Thr-OMe is a metalloprotease inhibitor . It inhibits the proteolytic activity of serine, threonine, and aspartic acid proteases by binding to their active sites .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : Z-Ser-Thr-OMe has been shown to inhibit the activity of chymotrypsin .
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Z-Thr-OMe
- Scientific Field : Chemistry
- Application Summary : Z-Thr-OMe is a compound with the molecular formula C13H17NO5 . It is used in various chemical reactions and studies .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
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Ser/Thr phosphatases
- Scientific Field : Endocrine and Metabolic Disorders
- Application Summary : Ser/Thr phosphatases are one of the key regulators of insulin signaling . They play significant roles in regulating neuronal insulin signaling .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The evidences so far have already portrayed the importance of balanced actions of kinases and phosphatases in regulating the insulin signaling cascade .
Safety And Hazards
properties
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKCRHIRFPGAE-WXHSDQCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ser-thr-ome |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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